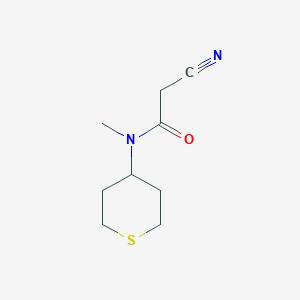

2-cyano-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide

Description

Properties

IUPAC Name |

2-cyano-N-methyl-N-(thian-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2OS/c1-11(9(12)2-5-10)8-3-6-13-7-4-8/h8H,2-4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZOBZMIEMUXDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCSCC1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Cyano-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a cyano group, a methyl group, and a tetrahydro-2H-thiopyran ring. Its molecular formula is with a molecular weight of approximately 198.29 g/mol .

The biological activity of 2-cyano-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide is primarily attributed to its ability to interact with various biological targets. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites in proteins and other biomolecules. The tetrahydro-2H-thiopyran structure may enhance hydrophobic interactions within protein binding sites, potentially influencing enzyme activity and cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to 2-cyano-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide exhibit antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Preliminary studies have explored the anticancer potential of this compound. For instance, related compounds have been shown to inhibit lactate dehydrogenase A (LDHA), an enzyme critical for cancer cell metabolism. Inhibitors targeting LDHA have demonstrated significant cytotoxic effects on cancer cell lines, indicating a promising avenue for further investigation .

Case Studies

- LDHA Inhibition : A study identified compounds structurally related to 2-cyano-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide as effective LDHA inhibitors. The most potent inhibitor exhibited an IC50 value of 1.24 μM against LDHA and an EC50 of 0.98 μM in inhibiting the proliferation of MG-63 cancer cells .

- Antimicrobial Testing : In another study, derivatives were tested against several pathogenic bacteria, showing varying degrees of effectiveness. The results indicated that specific modifications to the structure could enhance antimicrobial activity.

Research Findings Summary

Scientific Research Applications

The compound 2-cyano-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide is a notable chemical with various applications in scientific research and industry. This article discusses its properties, potential applications, and relevant case studies, drawing from diverse and authoritative sources.

Pharmaceutical Development

The compound has been explored for its potential as an active pharmaceutical ingredient (API). Its structural characteristics suggest it may interact effectively with biological targets, making it a candidate for drug development. For instance, research has indicated that compounds with similar thiopyran structures exhibit various biological activities, including antimicrobial and anti-inflammatory effects.

Organic Synthesis

Due to its unique functional groups, 2-cyano-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide serves as a versatile intermediate in organic synthesis. It can be utilized in the synthesis of more complex molecules through nucleophilic substitution reactions or as a building block for the development of new materials.

Agricultural Chemistry

Preliminary studies suggest that this compound could have applications in agrochemicals, particularly as a pesticide or herbicide. The thiopyran moiety is known for its effectiveness in inhibiting specific enzymes in pests, thus providing a basis for developing environmentally friendly agricultural products.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at a pharmaceutical company investigated the antimicrobial properties of various cyano-containing compounds, including 2-cyano-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide. The results indicated that this compound exhibited significant activity against several bacterial strains, suggesting its potential use in developing new antibiotics.

Case Study 2: Synthesis of Novel Derivatives

In another research project, scientists synthesized derivatives of 2-cyano-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide to evaluate their pharmacological properties. The derivatives showed enhanced efficacy in vitro against cancer cell lines, highlighting the compound's potential in cancer therapy.

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Pharmaceutical Development | Potential API for drug formulation | Antibiotic development |

| Organic Synthesis | Intermediate for synthesizing complex organic compounds | Synthesis of novel materials |

| Agricultural Chemistry | Possible use as an eco-friendly pesticide or herbicide | Pest control formulations |

| Antimicrobial Research | Investigated for its efficacy against bacteria | Development of new antibiotics |

Comparison with Similar Compounds

The following analysis compares 2-cyano-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide with structurally related cyanoacetamide derivatives, focusing on molecular features, synthesis, and properties.

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Cyanoacetamide Derivatives

Key Observations :

- The target compound’s tetrahydrothiopyran group distinguishes it from aryl- or heteroaryl-substituted analogs (e.g., pyridinyl or chlorophenyl groups in ), likely altering steric and electronic profiles.

Key Observations :

- The absence of reported yields for the target compound suggests further optimization may be required for its synthesis.

Table 3: Comparative Properties

Key Observations :

- The pyridinyl analog’s Cd(II) complexation suggests the target compound may also act as a ligand for transition metals, with the thiopyran sulfur enhancing coordination .

Stability and Reactivity

- Cyano Group Reactivity: All compounds share susceptibility to nucleophilic attack at the cyano group, enabling derivatization (e.g., thioether formation in ).

- Thiopyran vs. Aryl Groups : The tetrahydrothiopyran ring’s reduced aromaticity compared to aryl substituents (e.g., in ) may decrease UV absorption and alter photostability.

Preparation Methods

Detailed Preparation Method Based on Patent EP0224612A1

A closely related process described in patent EP0224612A1 provides a detailed methodology for preparing cyano-substituted N-methyl guanidine derivatives, which can be adapted for the title compound by replacing the amine moiety with the tetrahydro-2H-thiopyran-4-yl amine.

Stage a: Formation of N-cyano-N'-substituted-O-phenylisourea intermediate

The amine, here 2-[[tetrahydro-2H-thiopyran-4-yl]methyl]amine or its bishydrochloride salt, is reacted with N-cyanodiphenylimidocarbonate in the presence of an auxiliary base such as triethylamine or sodium methoxide. This reaction is carried out in solvents like alkanols (ethanol, methanol, isopropanol, n-butanol), ketones (acetone, methyl ethyl ketone), or ethers (tetrahydrofuran (THF), dioxane) at temperatures between -10°C and +30°C.

Stage b: Methylation of the intermediate

The N-cyano-N'-substituted-O-phenylisourea intermediate is then treated with excess methylamine (preferably 3:1 to 5:1 molar ratio) in the same solvent system at temperatures ranging from 20°C to 117°C for 0.5 to 2 hours. This yields the N-methyl derivative.

-

Both stages can be combined in a one-pot synthesis, omitting the isolation of the intermediate, thus streamlining the process.

-

The final product can be isolated by standard crystallization or recrystallization techniques. Physiologically acceptable salts (e.g., hydrochloride, sulfate) can be prepared if needed for enhanced stability or formulation.

Table 1: Reaction Conditions Summary

| Step | Reactants | Solvents | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|---|

| a) Formation of intermediate | Amine (bishydrochloride salt), N-cyanodiphenylimidocarbonate, base (triethylamine/sodium methoxide) | Alkanols (ethanol, methanol, isopropanol, n-butanol), ketones (acetone, MEK), ethers (THF, dioxane) | -10 to +30 | ~2 | Stirring, base generated in situ |

| b) Methylation | Intermediate, methylamine (excess) | Same as above | 20 to 117 | 0.5 to 2 | Methylamine aqueous or gaseous preferred |

This method is adaptable for the preparation of 2-cyano-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide by employing the corresponding tetrahydrothiopyran amine derivative in place of the imidazolyl derivative described in the patent.

Solvent and Temperature Effects

- Solvent choice significantly influences reaction rates and yields. Ethers such as tetrahydrofuran and dioxane are preferred for their ability to dissolve both organic and inorganic components and stabilize intermediates.

- Temperature control is critical to prevent side reactions and decomposition, especially in the formation of the isourea intermediate and during methylation.

Alternative Synthetic Approaches

While direct literature on this exact compound's synthesis is limited, analogous compounds with cyanoacetamide and sulfur-containing heterocycles suggest:

- Use of Negishi coupling or other cross-coupling methods to introduce functionalized side chains, although these are more common for aryl or alkyl substituents rather than saturated heterocycles.

- Cyclization reactions involving thiopyran rings can be performed prior to or after acetamide formation depending on the stability and reactivity of intermediates.

Research Findings and Optimization

- The reaction proceeds efficiently when the amine is used as its bishydrochloride salt, which can be converted in situ to the free amine by base addition.

- Excess methylamine ensures complete methylation and drives the reaction to completion.

- One-pot processes reduce time and handling, improving overall yield and purity.

- The intermediate N-cyano-N'-substituted-O-phenylisourea is stable enough to be isolated and characterized, which aids in process control and quality assurance.

Summary Table of Key Parameters and Outcomes

| Parameter | Optimal Range/Condition | Outcome/Notes |

|---|---|---|

| Amine form | Bishydrochloride salt | Readily converted to free amine in situ |

| Base | Triethylamine or sodium methoxide | Facilitates intermediate formation |

| Solvent | THF, dioxane, isopropanol, n-butanol | Good solubility and reaction medium |

| Temperature (Stage a) | -10 to +30 °C | Controls intermediate formation rate |

| Temperature (Stage b) | 20 to 117 °C | Ensures efficient methylation |

| Methylamine ratio | 3:1 to 5:1 (methylamine:intermediate) | Drives methylation to completion |

| Reaction time | 0.5 to 2 hours | Dependent on temperature and scale |

| Isolation | Crystallization/recrystallization | Produces pure final product |

This detailed preparation method, grounded in established patent literature and adapted for the specific tetrahydrothiopyran moiety, provides a robust and reproducible route to 2-cyano-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide suitable for research and potential scale-up synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-cyano-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves multi-step reactions. For example, ethyl cyanoacetate can be reacted with intermediates containing the tetrahydrothiopyran moiety under reflux in polar aprotic solvents (e.g., DMF). Key steps include nucleophilic substitution and cyclization. Temperature control (60–80°C) and catalyst selection (e.g., triethylamine for deprotonation) are critical for minimizing side products like sulfoxides or over-reduced derivatives .

Q. What spectroscopic and crystallographic methods are most reliable for confirming the molecular structure of this compound?

- Methodology : Use a combination of FT-IR (to identify cyano and amide C=O stretches at ~2250 cm⁻¹ and ~1650 cm⁻¹, respectively), NMR (¹H and ¹³C for methyl, thiopyran, and acetamide groups), and X-ray crystallography (via SHELX software for refinement) . For crystallography, ensure high-resolution data collection (e.g., synchrotron radiation) to resolve disorder in the thiopyran ring .

Q. What safety precautions are essential when handling 2-cyano-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide?

- Methodology : Follow GHS guidelines: use PPE (gloves, goggles), avoid inhalation/ingestion, and store in a cool, dry environment. The compound may decompose under prolonged light exposure, releasing toxic HCN; monitor stability via TGA/DSC .

Advanced Research Questions

Q. How do steric and electronic effects of the thiopyran ring influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Computational modeling (DFT) can predict sites of electrophilic attack. Experimentally, compare reaction rates with analogs (e.g., tetrahydro-4H-pyran derivatives) using kinetic studies. The sulfur atom in thiopyran increases electron density at C4, favoring nucleophilic substitution at adjacent positions .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

- Methodology : Co-crystallization with heavy atoms (e.g., bromine derivatives) improves diffraction quality. Slow evaporation from mixed solvents (e.g., DCM/hexane) enhances crystal packing. For disordered regions, apply restraints during SHELXL refinement .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?

- Methodology : Modify substituents systematically:

- Replace the cyano group with carboxylates to alter polarity.

- Introduce halogens (e.g., Cl, F) on the thiopyran ring to enhance membrane permeability.

- Test derivatives against target enzymes (e.g., kinases) using in vitro assays. SAR data from related thiazolopyrimidines suggest that electron-withdrawing groups boost binding affinity .

Q. What mechanistic pathways explain the compound’s participation in cycloaddition or ring-opening reactions?

- Methodology : Use isotopic labeling (e.g., ¹⁵N in the cyano group) to track reaction intermediates via LC-MS. For cycloadditions, monitor diradical formation using EPR spectroscopy. The cyano group acts as a dipolarophile in [3+2] cycloadditions, while the thiopyran ring undergoes strain-driven ring-opening with strong electrophiles .

Data Contradictions and Resolutions

- Synthetic Yield Optimization : reports reflux in DMF for 3 hours, while emphasizes lower temperatures (40–60°C) to avoid decomposition. Resolution: Conduct controlled parallel experiments to identify solvent-dependent stability thresholds.

- Biological Activity : Some studies (e.g., ) suggest high kinase inhibition, while others () note limited solubility. Resolution: Use prodrug strategies (e.g., phosphate esters) to improve bioavailability for in vivo testing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.